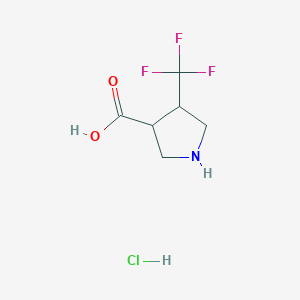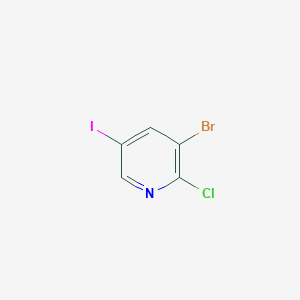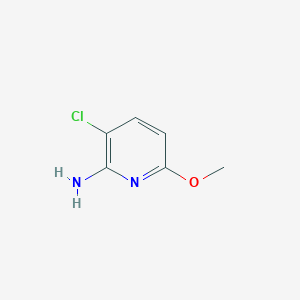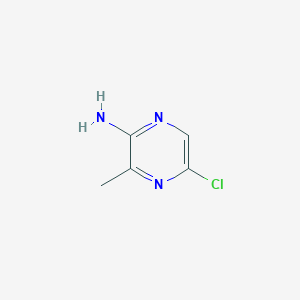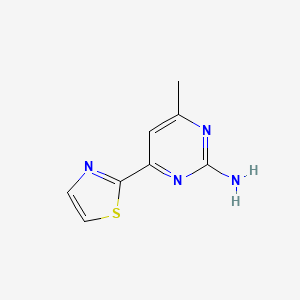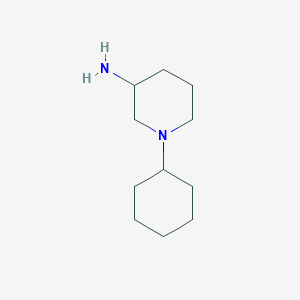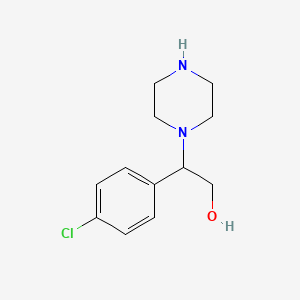
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, more commonly known as Chloropiperazine (CPZ) is a cyclic amine derivative that has been extensively studied in the field of medicinal chemistry. It is a synthetic compound, created through the condensation of 4-chlorophenol with piperazine. CPZ is a versatile compound, with a variety of applications in the field of medicinal chemistry. It has been used as an intermediate for the synthesis of pharmaceuticals and other compounds, as well as for the production of fluorinated molecular probes for biological research.
Aplicaciones Científicas De Investigación
Anticancer and Antitumor Applications
- Antitumor Activities : Certain derivatives of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol exhibited potent antiproliferative properties against breast cancer cells, showing promise as potential cancer therapies (Yurttaş et al., 2014).
- Antitumor and Antituberculosis Effects : Some derivatives of this compound demonstrated significant anticancer and antituberculosis activities, offering potential for multi-targeted therapeutic applications (Mallikarjuna et al., 2014).
Antimicrobial Applications
- Antifungal and Antibacterial Properties : Quinazoline derivatives of the compound showed antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, indicating its potential in combating microbial infections (Kale & Durgade, 2017).
- Antibacterial, Antifungal, and Cytotoxic Activities : Azole-containing piperazine derivatives of the compound exhibited moderate to significant antibacterial and antifungal activities, along with cytotoxic effects against certain cell lines (Gan et al., 2010).
Molecular Synthesis and Characterization
- Synthesis and Characterization : Various studies have focused on the synthesis and structural characterization of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol and its derivatives, laying the groundwork for further pharmaceutical applications (Jin-peng, 2013).
Biological Activity and Pharmacological Studies
- Allosteric Enhancers of A1 Adenosine Receptor : Some derivatives were identified as potent allosteric enhancers of the A1 adenosine receptor, which can have implications in various neurological disorders (Romagnoli et al., 2008).
- Potential Antipsychotics : Derivatives of this compound have been evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-piperazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLRKTCRHHWKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



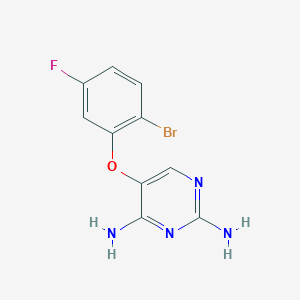
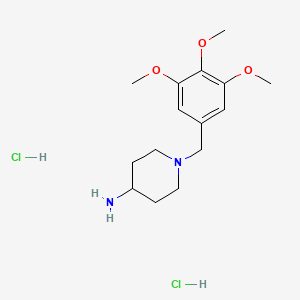
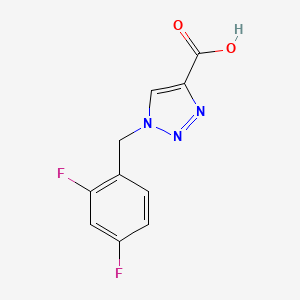
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)
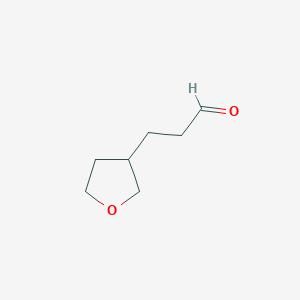
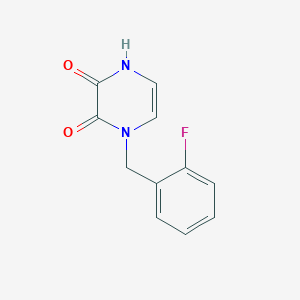
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)
